molecular formula C16H18FN5O3 B11577243 2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol

2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol

Cat. No.: B11577243
M. Wt: 347.34 g/mol
InChI Key: GJBRIYOPTRHHCO-OCKHKDLRSA-N
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Description

2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluorine atom and a morpholine group, linked to a methoxyphenol moiety through a hydrazinylidene bridge. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is then functionalized with a fluorine atom and a morpholine group. Subsequent steps involve the formation of the hydrazinylidene bridge and the attachment of the methoxyphenol moiety. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazinylidene bridge or other functional groups.

    Substitution: The fluorine atom or morpholine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents or nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms and new synthetic methodologies.

    Biology: Its potential biological activity, particularly in enzyme inhibition or receptor binding, makes it a candidate for drug discovery and development.

    Medicine: The compound’s structural features suggest potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene bridge and fluorinated pyrimidine ring are likely critical for binding to these targets, modulating their activity and triggering downstream biological effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrimidines, morpholine-substituted molecules, and hydrazinylidene derivatives. Examples include:

  • 5-fluoro-2-morpholinopyrimidine
  • 2-hydrazinylidene-6-methoxyphenol
  • Fluorinated phenols

Uniqueness

What sets 2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of a fluorine atom enhances its stability and reactivity, while the morpholine group and hydrazinylidene bridge provide specific binding interactions and potential biological activity. This combination makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H18FN5O3

Molecular Weight

347.34 g/mol

IUPAC Name

2-[(Z)-[(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C16H18FN5O3/c1-24-13-4-2-3-11(14(13)23)9-19-21-16-18-10-12(17)15(20-16)22-5-7-25-8-6-22/h2-4,9-10,23H,5-8H2,1H3,(H,18,20,21)/b19-9-

InChI Key

GJBRIYOPTRHHCO-OCKHKDLRSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC2=NC=C(C(=N2)N3CCOCC3)F

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=NC=C(C(=N2)N3CCOCC3)F

Origin of Product

United States

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